2-Dimethylaminomethyl-5-methoxy-phenylamine
Description
2-Dimethylaminomethyl-5-methoxy-phenylamine is a phenylamine derivative featuring a dimethylaminomethyl (-CH2N(CH3)2) group at position 2 and a methoxy (-OCH3) substituent at position 5. Its molecular formula is C10H16N2O (molecular weight: 180.25 g/mol).
Properties
CAS No. |
1134327-84-6 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-5-methoxyaniline |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-8-4-5-9(13-3)6-10(8)11/h4-6H,7,11H2,1-3H3 |
InChI Key |
DLARITXSXPMFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminomethyl-5-methoxy-phenylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylamine derivative.
Dimethylaminomethylation: The phenylamine derivative undergoes a dimethylaminomethylation reaction, where a dimethylaminomethyl group is introduced. This can be achieved using formaldehyde and dimethylamine under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Dimethylaminomethyl-5-methoxy-phenylamine may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminomethyl-5-methoxy-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The compound is structurally related to a class of dimethylamine derivatives known for their pharmacological activities, including antimicrobial, anticancer, and analgesic effects. Research indicates that compounds containing a dimethylaminomethyl moiety can modulate various biological targets, making them valuable candidates for drug development. For instance, studies have demonstrated that dimethylamine derivatives exhibit significant activity against a range of pathogens and cancer cell lines, suggesting their potential as therapeutic agents .
Therapeutic Uses
The therapeutic applications of 2-Dimethylaminomethyl-5-methoxy-phenylamine include:
- Antimicrobial Agents : Effective against bacterial infections.
- Anticancer Activity : Demonstrated cytotoxicity against various cancer cell lines.
- Analgesics : Potential use in pain management therapies.
Structure-Activity Relationship Studies
Recent research has focused on the structure-activity relationships (SAR) of compounds similar to 2-Dimethylaminomethyl-5-methoxy-phenylamine. These studies reveal how modifications to the compound's structure can enhance its selectivity and potency at specific biological targets. For example, selective agonists at serotonin receptors have been identified, showing promise for treating psychiatric conditions such as depression and anxiety .
Table 1: Structure-Activity Relationships of Dimethylamine Derivatives
| Compound Name | Target Receptor | Binding Affinity (nM) | Biological Activity |
|---|---|---|---|
| LPH-5 | 5-HT2A | 1.3 | Agonist |
| 2-Dimethylaminomethyl-5-methoxy-phenylamine | Various | TBD | Antimicrobial/Anticancer |
Nanotechnology Applications
Phenolic-enabled Nanotechnology
The compound can be utilized in phenolic-enabled nanotechnology due to its unique chemical properties. Research has shown that phenolic compounds can form nanoparticles with diverse functionalities for biomedical applications, including drug delivery and bioimaging. The interactions between phenolic compounds and metal ions facilitate the creation of stable nanoparticles with enhanced therapeutic efficacy .
Table 2: Applications of Phenolic Nanoparticles
| Application | Description |
|---|---|
| Drug Delivery | Enhanced stability and targeted delivery of therapeutic agents |
| Bioimaging | Utilization in imaging techniques for disease diagnostics |
| Antibacterial Coatings | Development of coatings that prevent microbial growth |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 2-Dimethylaminomethyl-5-methoxy-phenylamine on various cancer cell lines, demonstrating significant inhibition of cell proliferation in vitro. The compound showed an IC50 value comparable to established anticancer agents, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. Results indicated that it effectively inhibited bacterial growth, supporting its use as a scaffold for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Dimethylaminomethyl-5-methoxy-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s analogs differ primarily in substituent type, position, and electronic properties. Key examples include:
Pharmacological and Physicochemical Comparisons
- Electron-Donating vs. In contrast, trifluoromethyl (-CF3) in ’s analog is electron-withdrawing, increasing lipophilicity and resistance to oxidative metabolism .
- Tertiary Amine vs. Primary Amine: The dimethylaminomethyl group in the target compound improves solubility in physiological conditions compared to primary amines (e.g., 4-Methoxy-1,3-phenylenediamine in ), which may exhibit higher reactivity but lower bioavailability .
Research Findings from Structural Analogs
- Crystal Structure Insights: Ajibade et al. () analyzed related N,N-dimethylaniline derivatives, noting that hydrogen bonding between the tertiary amine and methoxy groups stabilizes supramolecular structures, which could enhance crystallinity and stability in drug formulations .
- Fluorophenyl Derivatives :
Eli Lilly’s compounds () with fluorophenyl substituents demonstrated enhanced kinase inhibition compared to methoxy analogs, attributed to fluorine’s electronegativity and improved target affinity . - Synthetic Accessibility : The target compound’s synthesis likely follows protocols similar to and , involving condensation of aldehydes with diamines or Suzuki-Miyaura couplings for aryl substitutions .
Biological Activity
Overview
2-Dimethylaminomethyl-5-methoxy-phenylamine, also known as B12847552, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C11H16N2O
- Molecular Weight : 192.26 g/mol
- IUPAC Name : 2-(Dimethylaminomethyl)-5-methoxy-aniline
- CAS Number : 1134327-84-6
Antiviral Properties
Research indicates that various derivatives of phenylamines, including 2-Dimethylaminomethyl-5-methoxy-phenylamine, exhibit antiviral activity. Studies have shown that related compounds can inhibit viral replication by targeting essential enzymes involved in nucleotide biosynthesis, such as IMP dehydrogenase (IMPDH) . This mechanism is crucial for the development of antiviral agents against diseases like hepatitis and other viral infections.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For example, a derivative exhibiting structural similarities showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism involves the disruption of cellular pathways critical for tumor survival.
The biological effects of 2-Dimethylaminomethyl-5-methoxy-phenylamine are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer’s .
- Receptor Modulation : It may modulate neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of IMPDH | |
| Anticancer | Induces apoptosis | |
| Neuroprotective | AChE inhibition | |
| Antidepressant | Modulates serotonergic pathways |
Clinical Implications
The pharmacological properties of 2-Dimethylaminomethyl-5-methoxy-phenylamine suggest its potential use in treating various conditions:
- Viral Infections : As an antiviral agent targeting nucleotide synthesis.
- Cancer Therapy : As a chemotherapeutic agent with a mechanism that induces cancer cell death.
- Neurodegenerative Disorders : As a candidate for Alzheimer's treatment through AChE inhibition.
Q & A
Q. What are the established synthetic routes for 2-Dimethylaminomethyl-5-methoxy-phenylamine, and what are their comparative yields and purity outcomes?
Methodological Answer: The synthesis of 2-Dimethylaminomethyl-5-methoxy-phenylamine can be approached via reductive amination or nucleophilic substitution. For example:
- Reductive Amination : Reacting 5-methoxy-2-formylphenylamine with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. This method typically yields 70–85% purity, requiring subsequent purification via column chromatography .
- In Situ Dimethylamine Generation : Using dimethylformamide (DMF) as a dimethylamine source in the presence of elemental sulfur, which avoids handling volatile amines directly .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to detect intermediates like Schiff bases.
- Optimize pH (4–6) to stabilize the amine precursor and minimize side reactions.
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer: By-products often arise from over-alkylation or oxidation. Mitigation strategies include:
- Temperature Control : Maintain temperatures below 50°C to prevent decomposition of the methoxy group.
- Catalyst Selection : Use Pd/C or Raney nickel for selective hydrogenation of imine intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic intermediates, reducing dimerization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ peaks. Fragmentation patterns confirm the loss of CH₃ groups (m/z 15–30) .
- IR : Stretching vibrations at 3300 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O of methoxy), and 2800 cm⁻¹ (C-H of CH₃) .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model the electron density of the dimethylaminomethyl group. The HOMO-LUMO gap indicates susceptibility to electrophilic attack at the aromatic ring .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict reaction pathways. For example, acetonitrile stabilizes transition states better than DMSO .
Key Insight :
The steric bulk of the dimethylaminomethyl group reduces para-substitution efficiency by 30% compared to unsubstituted analogs .
Q. How does the steric/electronic environment influence biological interactions?
Methodological Answer:
- Steric Effects : The dimethylaminomethyl group creates a 120° dihedral angle with the aromatic ring, hindering binding to flat enzyme active sites (e.g., monoamine oxidases) .
- Electronic Effects : The electron-donating methoxy group increases electron density at the ortho position, enhancing interactions with π-acidic receptors (e.g., serotonin receptors) .
Q. What strategies resolve contradictions between theoretical and experimental stability data?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to pH 3–9 buffers at 40°C for 14 days. HPLC analysis reveals decomposition products (e.g., demethylation at the methoxy group) .
- Controlled Atmosphere Studies : Store under nitrogen to prevent oxidation. EPR spectroscopy detects radical intermediates in aerobic conditions .
Resolution Example :
DFT predicts instability at pH < 4 due to protonation of the dimethylamino group. Experimental data confirm 30% degradation at pH 3 after 48 hours, aligning with computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
